

# 3-Fluoro-5-methoxybenzoic acid physical and chemical properties

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## Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzoic acid

Cat. No.: B070980

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## An In-depth Technical Guide to 3-Fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluoro-5-methoxybenzoic acid**, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders, inflammation, and oncology.<sup>[1]</sup>

## Core Physical and Chemical Properties

**3-Fluoro-5-methoxybenzoic acid** is a white to off-white crystalline solid. Below is a summary of its key physical and chemical properties.

Property	Value	Source
CAS Number	176548-72-4	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub>	[2]
Molecular Weight	170.14 g/mol	[1]
Melting Point	130-133 °C	
Boiling Point (Predicted)	278.38 °C at 760 mmHg	
pKa (Predicted)	3.74 ± 0.10	
Appearance	White to off-white crystalline powder	
Solubility	No experimental data found.	

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-Fluoro-5-methoxybenzoic acid** is not readily available in public databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

### Expected <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.

### Expected <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will display signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (<sup>1</sup>JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methoxy group.

### Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

- O-H stretch (carboxylic acid): Broad band around 2500-3300  $\text{cm}^{-1}$
- C=O stretch (carboxylic acid): Strong band around 1700-1725  $\text{cm}^{-1}$
- C-O stretch (ether and carboxylic acid): Bands in the 1210-1320  $\text{cm}^{-1}$  and 1000-1300  $\text{cm}^{-1}$  regions
- C-F stretch: A strong band typically in the 1000-1400  $\text{cm}^{-1}$  region.
- Aromatic C-H stretch: Above 3000  $\text{cm}^{-1}$
- Aromatic C=C stretch: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.

## Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak  $[M]^+$  is expected at an  $m/z$  of approximately 170.04. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the methoxy group (-OCH<sub>3</sub>), and potentially a fluorine atom.

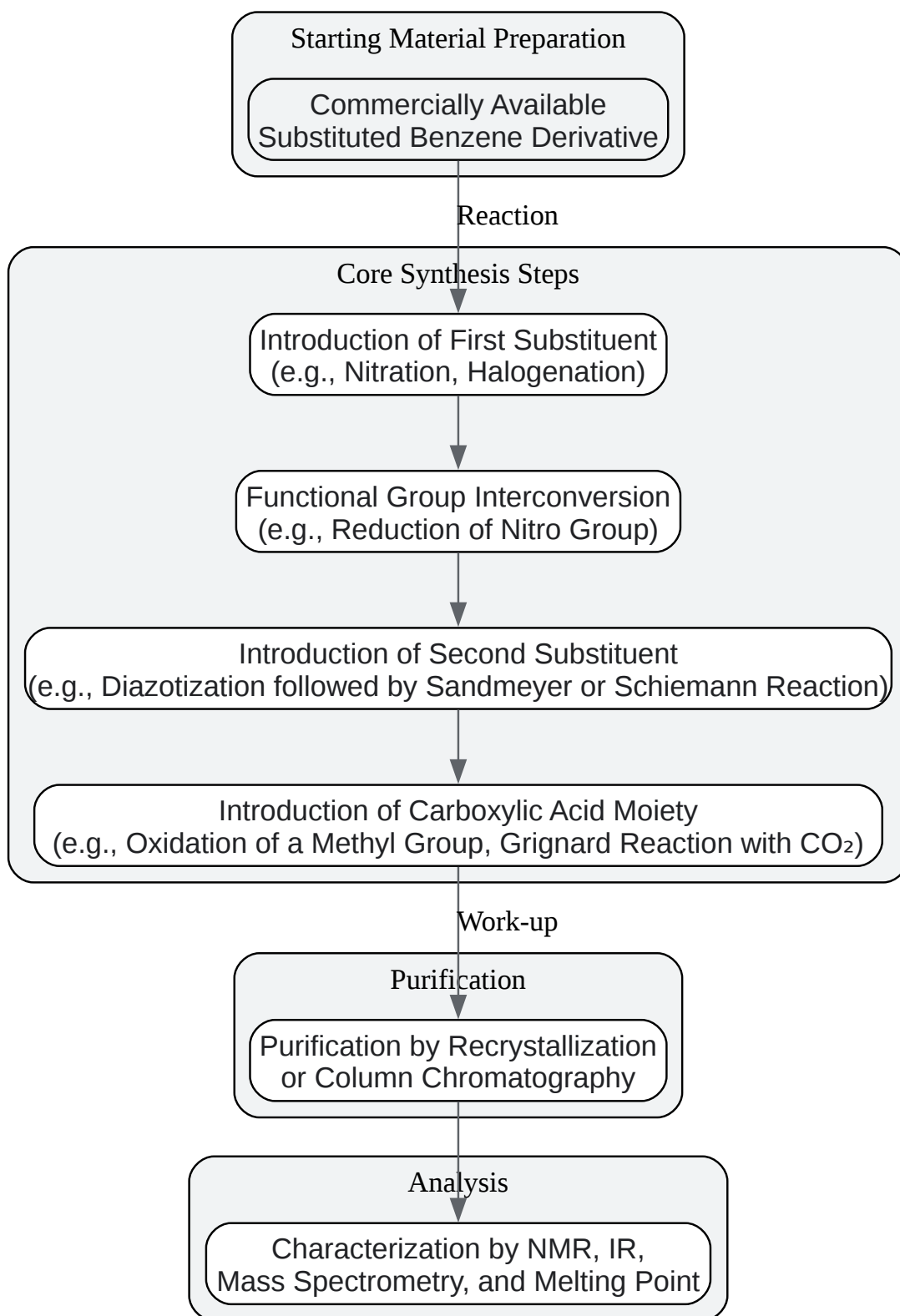
## Experimental Protocols

While a specific, detailed synthesis protocol for **3-Fluoro-5-methoxybenzoic acid** is not widely published, a general approach can be adapted from the synthesis of similar fluorinated and methoxylated benzoic acids.

## General Synthesis Approach

A common synthetic route involves the multi-step transformation of a readily available starting material. For instance, a plausible route could start from a substituted toluene or aniline derivative, followed by functional group interconversions to introduce the fluoro, methoxy, and carboxylic acid moieties.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzoic acid, which could be adapted for **3-Fluoro-5-methoxybenzoic acid**.



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Caption: Generalized workflow for the synthesis of a substituted benzoic acid.

## Purification Protocol

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The choice of solvent depends on the solubility of the crude product and impurities. Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.

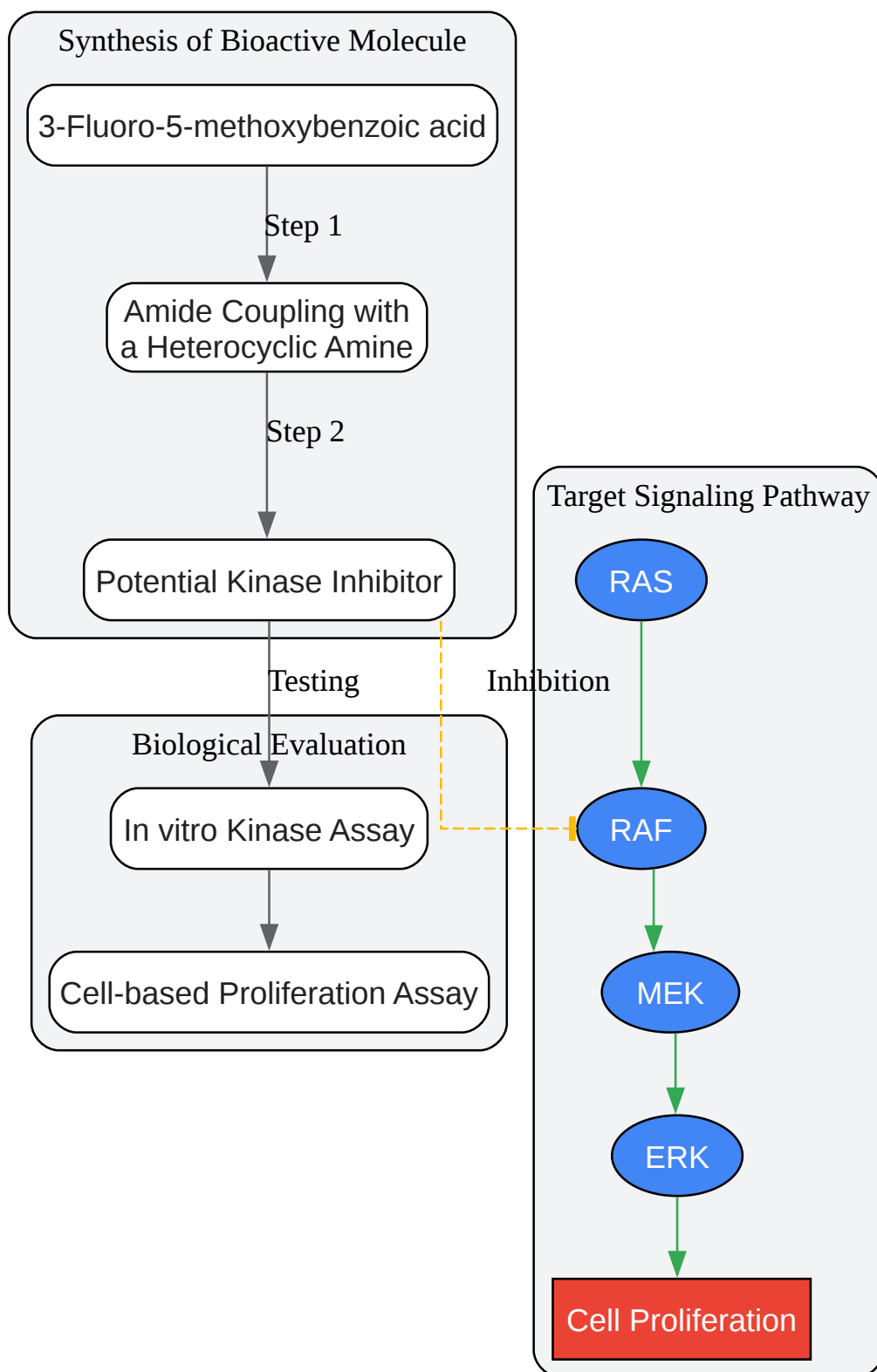
## Applications in Drug Discovery and Medicinal Chemistry

**3-Fluoro-5-methoxybenzoic acid** is a valuable building block in medicinal chemistry due to the presence of three key functionalities: the carboxylic acid, the fluorine atom, and the methoxy group.

- The carboxylic acid group provides a handle for forming amide bonds, a common linkage in many drug molecules. It can also participate in hydrogen bonding interactions with biological targets.
- The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of the carboxylic acid and influence binding affinity to target proteins.
- The methoxy group can also influence the electronic properties of the molecule and participate in hydrogen bonding.

While specific drugs derived from **3-Fluoro-5-methoxybenzoic acid** are not explicitly detailed in the public domain, its structural motifs are found in various kinase inhibitors and other targeted therapies. For instance, fluorinated and methoxylated phenyl groups are common in molecules targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

The following diagram illustrates the potential role of **3-Fluoro-5-methoxybenzoic acid** as a starting material in a drug discovery workflow targeting a hypothetical kinase.



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Caption: Drug discovery workflow using **3-Fluoro-5-methoxybenzoic acid**.

## Safety Information

**3-Fluoro-5-methoxybenzoic acid** is classified as an irritant. The following GHS hazard statements apply:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

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## References

- 1. 3-Fluoro-5-methoxybenzoic acid | C<sub>8</sub>H<sub>7</sub>FO<sub>3</sub> | CID 21942469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- To cite this document: BenchChem. [3-Fluoro-5-methoxybenzoic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070980#3-fluoro-5-methoxybenzoic-acid-physical-and-chemical-properties]

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